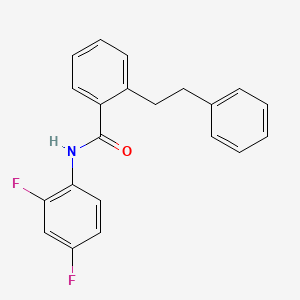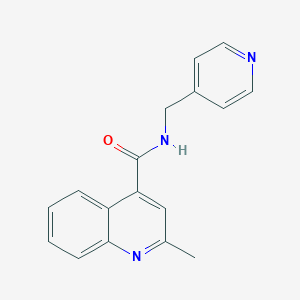![molecular formula C20H23BrN2O3S B5136618 N-(3-bromophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5136618.png)
N-(3-bromophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as BPPB and has been synthesized using different methods.
作用機序
The mechanism of action of BPPB is not fully understood. However, studies have shown that BPPB inhibits the activity of certain enzymes and receptors that are involved in cell proliferation, apoptosis, inflammation, and pain. BPPB has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. BPPB has also been shown to inhibit the activity of the cannabinoid receptor CB1, which is involved in pain perception.
Biochemical and Physiological Effects:
BPPB has been shown to have various biochemical and physiological effects. Studies have shown that BPPB inhibits the activity of certain enzymes and receptors that are involved in cell proliferation, apoptosis, inflammation, and pain. BPPB has been shown to induce apoptosis in cancer cells and inhibit cell proliferation. BPPB has also been shown to reduce inflammation and pain in animal models.
実験室実験の利点と制限
BPPB has several advantages and limitations for lab experiments. One of the advantages is that it has been shown to have potential applications in various fields, including cancer research, inflammation research, and pain research. Another advantage is that it has been synthesized using different methods, which allows for flexibility in its use. One of the limitations is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Another limitation is that it may have off-target effects, which can complicate data interpretation.
将来の方向性
There are several future directions for the research on BPPB. One direction is to further investigate its mechanism of action, which will provide insight into its potential applications and limitations. Another direction is to study its effects in different animal models and cell lines, which will provide a better understanding of its potential applications. Another direction is to study its effects in combination with other drugs, which may enhance its efficacy. Finally, another direction is to study its pharmacokinetics and pharmacodynamics, which will provide information on its safety and efficacy in humans.
合成法
The synthesis of BPPB has been reported in various studies. One of the methods used involves the reaction of 3-bromophenylamine with 4-methylpiperidine-2,6-dione in the presence of triethylamine and acetic anhydride. The resulting product is then reacted with benzenesulfonyl chloride to obtain BPPB. Another method involves the reaction of 3-bromophenylamine with 4-methylpiperidine-2,6-dione in the presence of sodium hydride and dimethylformamide. The resulting product is then reacted with benzenesulfonyl chloride to obtain BPPB.
科学的研究の応用
BPPB has been studied for its potential applications in various fields. One of the areas of research is its use as a potential anticancer agent. Studies have shown that BPPB inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. BPPB has also been studied for its potential use as an anti-inflammatory agent. Studies have shown that BPPB inhibits the production of inflammatory cytokines and reduces inflammation in animal models. BPPB has also been studied for its potential use as an analgesic agent. Studies have shown that BPPB reduces pain in animal models.
特性
IUPAC Name |
N-(3-bromophenyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O3S/c1-16-10-12-22(13-11-16)20(24)15-23(18-7-5-6-17(21)14-18)27(25,26)19-8-3-2-4-9-19/h2-9,14,16H,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIIDDYIIJVEKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN(C2=CC(=CC=C2)Br)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-bromo-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide](/img/structure/B5136535.png)

![N-[2-(1-methyl-4-piperidinyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-1-phenylcyclopropanecarboxamide](/img/structure/B5136552.png)
![N-methyl-2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanamine hydrochloride](/img/structure/B5136557.png)
![1-[(4-methoxyphenoxy)acetyl]-4-(3-methylbenzyl)piperazine oxalate](/img/structure/B5136571.png)

![ethyl 2-benzyl-3-{[4-(diethylamino)phenyl]amino}-3-oxopropanoate](/img/structure/B5136583.png)
![4-methoxy-N'-{4-methoxy-3-[(4-methoxyphenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B5136591.png)
![N-[4-(1H-indol-2-yl)phenyl]-1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5136602.png)

![N-(3-acetylphenyl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B5136614.png)
![N-(3-isoxazolylmethyl)-N-methyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5136644.png)
![1-acetyl-4-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B5136645.png)
![5-[(4-methoxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B5136652.png)
